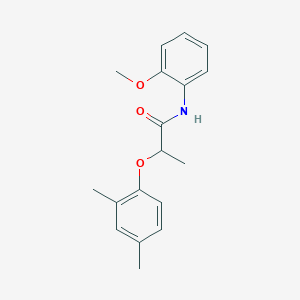![molecular formula C14H16BrNO3 B5514011 4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)
4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine involves various chemical reactions, including cyclization, reduction, and palladium-catalyzed coupling reactions. For example, the synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride is achieved through cyclization reaction, reduction, and acidification from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, highlighting the process's efficiency and high yield (Tan Bin, 2011).
Molecular Structure Analysis
Molecular structure analysis of related compounds involves spectroscopic and quantum chemical studies, providing insights into their geometrical parameters, vibrational characteristics, and conformations. The spectroscopic investigations of 4-acryloyl morpholine, for example, involve Fourier transform infrared (FTIR) and Raman spectra, complemented by ab initio and density functional theory (DFT) methods to determine the compound's structural and thermodynamic properties (V. Arjunan et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine and its derivatives are diverse, including palladium-catalyzed Heck reactions, which are essential for synthesizing UV-B sunscreen agents and other organic compounds. The Heck reaction of aryl bromides with electron-poor olefins in the presence of a morpholine-based ionic liquid exemplifies an environmentally friendly process for creating valuable chemical products (Yogesh O. Sharma & M. Degani, 2010).
Wissenschaftliche Forschungsanwendungen
Green Chemistry
A study highlighted the use of a morpholine-based ionic liquid in the Heck reaction of aryl bromides, emphasizing an environmentally friendly process for synthesizing important compounds like 2-ethylhexyl-4-methoxy cinnamate, a UV-B sunscreen agent (Sharma & Degani, 2010).
Photopolymerization
Research on copolymeric systems incorporating morpholine moieties explored their application as photoinitiators for ultraviolet-curable pigmented coatings. These studies show the potential of morpholine derivatives in developing advanced materials with specific light-induced curing properties (Angiolini et al., 1997).
Organic Synthesis
Several studies have focused on the synthesis and properties of morpholine derivatives. For example, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride highlights the compound's potential in organic synthesis, offering a method with advantages such as ease of operation, short reaction time, and high yield (Bin, 2011). Another study involving the transformation of aziridine into morpholine derivatives via electrophile-induced ring closure illustrates the versatility of morpholine-based compounds in synthesizing complex organic structures (D’hooghe et al., 2006).
Environmental Applications
Research on the use of a lignocellulosic substrate as a low-cost biosorbent for pesticide removal from wastewater includes the study of dimetomorph among other pesticides. This application underscores the relevance of morpholine derivatives in environmental remediation and the treatment of polluted water resources (Boudesocque et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-18-13-4-2-11(10-12(13)15)3-5-14(17)16-6-8-19-9-7-16/h2-5,10H,6-9H2,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOKRPNYRVLUPY-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2e)-3-(3-Bromo-4-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)
![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)
![1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5513944.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)
![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5513964.png)

![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)



![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)
![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide](/img/structure/B5514024.png)
![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5514030.png)